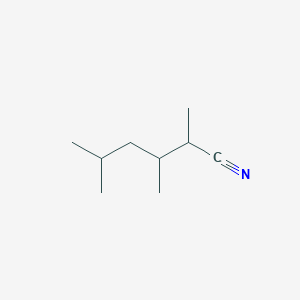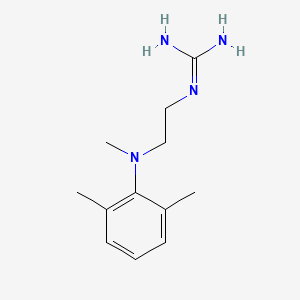![molecular formula C15H18O6 B14655473 dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate CAS No. 42923-56-8](/img/structure/B14655473.png)
dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a butanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate typically involves the condensation of 3,4-dimethoxybenzaldehyde with dimethyl butanedioate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in various substituted aromatic compounds.
Scientific Research Applications
Dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate: shares structural similarities with other aromatic esters and aldehydes, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
42923-56-8 |
|---|---|
Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate |
InChI |
InChI=1S/C15H18O6/c1-18-12-6-5-10(8-13(12)19-2)7-11(15(17)21-4)9-14(16)20-3/h5-8H,9H2,1-4H3/b11-7+ |
InChI Key |
UKOSYXYYWPIOEY-YRNVUSSQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\CC(=O)OC)/C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(CC(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


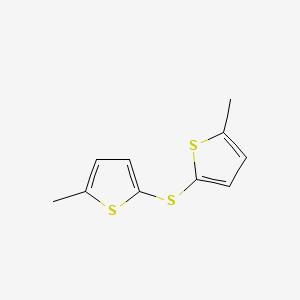
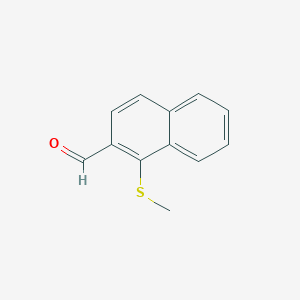
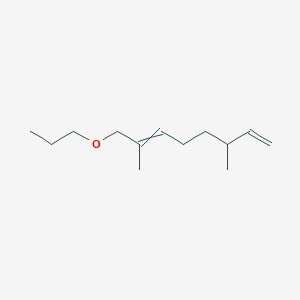
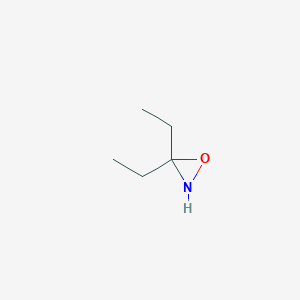
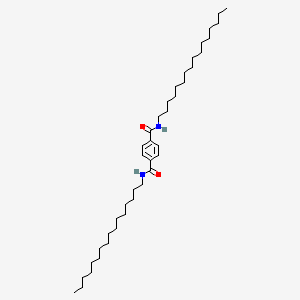
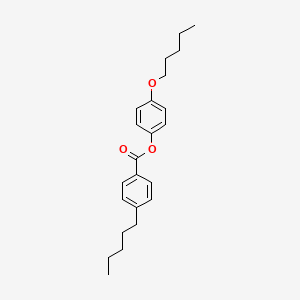
![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)
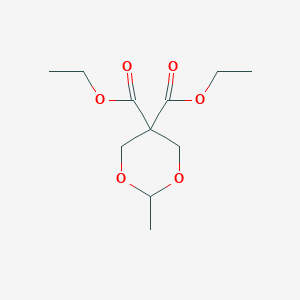
![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)
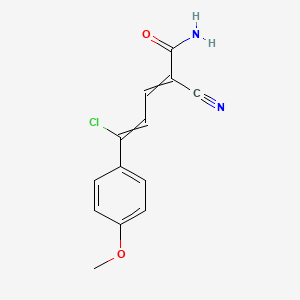
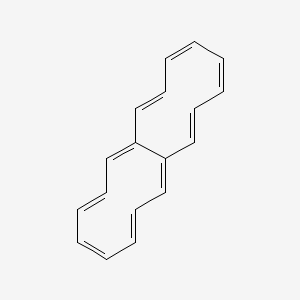
![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
